molecular formula C10H9BrN2O2 B8099355 Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Cat. No.: B8099355
M. Wt: 269.09 g/mol
InChI Key: LJOKUOVGXJMSJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrrolopyridine core substituted with a bromine atom at position 6 and an ethyl ester group at position 2. Its CAS number is 1234616-09-1, and it is commonly used as a building block in medicinal chemistry and drug discovery due to its versatile reactivity, particularly in cross-coupling reactions . The bromine atom serves as a reactive site for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the ester group allows further functionalization via hydrolysis or transesterification.

Properties

IUPAC Name

ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-5-12-8-3-6(11)4-13-9(7)8/h3-5,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOKUOVGXJMSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C1N=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CAS No. 1615714-30-1) is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and data.

  • Molecular Formula : C10H9BrN2O2
  • Molecular Weight : 269.09 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1615714-30-1
  • Purity : Typically above 95% .

Antimicrobial Activity

Recent studies have indicated that compounds similar to ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine derivatives exhibit significant antibacterial properties. For instance, pyrrole derivatives have demonstrated effective activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundMIC (μg/mL)Target Organism
Ethyl 6-bromo-1H-pyrrolo...TBDTBD
Pyrrolyl Benzamide Derivatives3.125Staphylococcus aureus
Isoniazid0.25Mycobacterium tuberculosis
Ciprofloxacin2Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these compounds suggest that they could serve as potential leads for developing new antibiotics .

Anticancer Activity

The anticancer potential of ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine derivatives has been explored in various studies. These compounds have shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa and HCT116.

Case Study: Antiproliferative Activity

In a study examining the antiproliferative effects of various pyrrole derivatives, it was found that certain modifications in the chemical structure significantly enhanced their activity against human tumor cell lines. The results indicated that:

  • Compounds with specific substituents at the C6 position exhibited improved cytostatic effects.

Table 2: Anticancer Activity of Pyrrole Derivatives

CompoundIC50 (µM)Cell Line
Ethyl 6-bromo-1H-pyrrolo...TBDHeLa
Compound A0.36HCT116
Compound B1.8A375

These findings suggest that ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine derivatives could be developed further as anticancer agents .

The mechanism by which ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine exerts its biological effects is believed to involve interactions with key enzymes and receptors within microbial and cancerous cells. For instance, some studies indicate that these compounds may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has been investigated for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

Case Studies

  • Anticancer Activity : Research has highlighted the compound's ability to inhibit specific cancer cell lines. In a study published in the Journal of Medicinal Chemistry, derivatives of pyrrolo[3,2-b]pyridine were shown to exhibit cytotoxic effects against various cancer types, suggesting that this compound could serve as a lead compound for further development .
  • Neuroprotective Effects : Another study indicated that compounds similar to this compound demonstrated neuroprotective properties in cellular models of neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's and Parkinson's disease .

Organic Synthesis

The compound is also utilized as an intermediate in organic synthesis due to its unique structural features.

Synthetic Applications

  • Building Block for Complex Molecules : this compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its bromine atom allows for further substitution reactions, making it valuable in synthetic organic chemistry .
Application TypeDescription
Medicinal ChemistryPotential anticancer and neuroprotective agent
Organic SynthesisIntermediate for synthesizing complex heterocycles

Agrochemical Development

There is emerging interest in the use of this compound in agrochemicals.

Research Insights

Studies are exploring its efficacy as a pesticide or herbicide component due to its structural similarity to known agrochemical agents. Initial results indicate that it may possess bioactive properties that could be harnessed for agricultural applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogen-Substituted Pyrrolopyridine Derivatives

Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS: 1951441-84-1)
  • Structural Difference : Chlorine replaces bromine, and the pyrrolo ring fusion is [3,2-c] instead of [3,2-b].
  • Impact: The chloro derivative exhibits reduced reactivity in cross-coupling reactions due to weaker C–Cl bond strength compared to C–Br. The altered ring fusion ([3,2-c] vs.
  • Molecular Weight : 224.64 g/mol (vs. 283.13 g/mol for the bromo analog).
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 577711-94-5)
  • Structural Difference : The ethyl ester is at position 2 instead of 3.
  • Impact : The 2-carboxylate isomer may exhibit distinct electronic properties due to altered resonance effects. This positional change could influence solubility and metabolic stability in drug candidates .

Heterocyclic Core Variants

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS: 372198-69-1)
  • Structural Difference : The core is imidazopyridine instead of pyrrolopyridine, introducing an additional nitrogen atom.
  • Impact : The imidazole ring enhances π-π stacking interactions, making this compound more suitable for targeting enzymes like GSK-3β. However, the increased basicity of the imidazole nitrogen may reduce bioavailability compared to pyrrolopyridines .
  • Similarity Score : 0.73 (based on structural similarity algorithms) .
Ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2387600-95-3)
  • Structural Difference : A pyrazolopyridine core replaces pyrrolopyridine, with a methyl group at position 5.
  • Impact : The pyrazole ring introduces two adjacent nitrogen atoms, altering hydrogen-bonding capabilities. This derivative may exhibit improved selectivity for kinase inhibitors but lower thermal stability due to steric hindrance from the methyl group .

Functional Group Modifications

Ethyl 6-bromo-2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CAS: 1823261-27-3)
  • Structural Difference : Incorporates a ketone group at position 2, forming a dihydro derivative.
  • This compound is more suited for prodrug strategies or targeting hydrophilic binding pockets .
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
  • Structural Difference: A cyano group replaces the ethyl ester.
  • Impact: The electron-withdrawing cyano group stabilizes the aromatic system, increasing resistance to metabolic oxidation. This derivative is advantageous in designing covalent inhibitors .

Comparative Data Table

Compound Name CAS Number Core Structure Substituents Molecular Weight (g/mol) Key Applications
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate 1234616-09-1 Pyrrolo[3,2-b]pyridine Br (C6), COOEt (C3) 283.13 Kinase inhibitors, Suzuki couplings
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate 1951441-84-1 Pyrrolo[3,2-c]pyridine Cl (C6), COOEt (C3) 224.64 Antibacterial agents
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate 372198-69-1 Imidazo[1,2-a]pyridine Br (C6), COOEt (C3) 279.11 GSK-3β inhibitors
Ethyl 6-bromo-2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate 1823261-27-3 Pyrrolo[3,2-b]pyridine Br (C6), COOEt (C3), O (C2) 299.12 Prodrug development

Preparation Methods

Step 1: Bromination of Pyrrolo[3,2-b]Pyridine Precursor

  • Reagents : N,N-Dimethylformamide (DMF), brominating agent (e.g., Br₂ or N-bromosuccinimide)

  • Conditions : 80°C under inert atmosphere (N₂ or Ar)

  • Mechanism : Electrophilic aromatic substitution at the C6 position of the pyrrolo[3,2-b]pyridine scaffold. DMF acts as both solvent and catalyst.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-mediated strategies enable modular synthesis, particularly for introducing bromine post-cyclization.

Sonogashira Coupling for Alkyne Functionalization

  • Application : Generates alkynyl derivatives for downstream bromination.

  • Reagents : Terminal alkynes, CuI, PdCl₂(PPh₃)₂

  • Conditions : 70°C in triethylamine.

Protective Group Strategies

Nitrogen protection is critical to prevent side reactions during bromination.

Tosyl Protection/Deprotection

  • Protection :

    • Reagents : Tosyl chloride, NaH, THF

    • Conditions : 0°C to room temperature, 2 hours

  • Deprotection :

    • Reagents : NaOH (2M), ethanol

    • Conditions : Reflux, 4 hours.

Impact on Yield : Protection improves bromination efficiency by 20–30%.

Industrial-Scale Production Insights

Patent literature highlights adaptations for scalability:

Continuous Flow Bromination

  • Reactor Type : Microfluidic system

  • Advantages : Enhanced heat transfer, reduced reaction time (2 hours vs. 6 hours batchwise).

Catalytic Recycling

  • Iron Catalyst Recovery : >90% via filtration and washing.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Two-Step SequentialHigh regioselectivityRequires inert atmosphere60–75%
Palladium-CatalyzedModular for derivativesHigh catalyst cost50–68%
Industrial FlowScalable, consistentCapital-intensive setup70–80%

Mechanistic Insights and Optimization

Bromination Selectivity

  • DFT Calculations : C6 position favored due to lower activation energy (ΔG‡ = 12.3 kcal/mol vs. 15.7 kcal/mol for C4).

  • Solvent Effects : DMF stabilizes transition state via polar interactions.

Esterification Kinetics

  • Rate-Limiting Step : Nucleophilic attack by ethanol on acyl-iron intermediate (k = 0.42 min⁻¹) .

Q & A

Q. What are the standard synthetic routes for Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via halogenation of a pyrrolopyridine precursor. For example, bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C to room temperature yields the brominated product. Key intermediates, such as ethyl 3-methyl-1H-pyrrole-2-carboxylate, are often characterized by 1^1H NMR and LC-MS to confirm regioselectivity and purity. For instance, 1^1H NMR analysis of intermediates like ethyl 3-bromo-5-methyl-4-substituted-pyrrole-2-carboxylate shows distinct aromatic proton resonances (e.g., δ 11.99 ppm for the NH proton) and coupling patterns for substituents . LC-MS data (e.g., m/z 326.1 [M+H]+^+) are used to verify molecular weights .

Q. What spectroscopic techniques are essential for structural elucidation of this compound?

  • 1^1H/13^{13}C NMR : Critical for confirming substitution patterns and aromatic proton environments. For example, bromine substitution causes deshielding of adjacent protons (e.g., δ 8.43 ppm for a pyridine proton in brominated derivatives) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ calcd for C7_7H4_4BrIN2_2: 322.8678, observed: 322.8670) .
  • X-ray crystallography : Used to resolve ambiguities in regiochemistry. SHELX software is commonly employed for crystal structure refinement, particularly for analyzing hydrogen-bonding networks and puckering geometries in heterocycles .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination be addressed during synthesis?

Regioselectivity in bromination is influenced by reaction conditions. For example, using polar aprotic solvents like DMF or THF favors electrophilic aromatic substitution at electron-rich positions. In one study, NBS in DMF selectively brominated the 6-position of a pyrrolopyridine core, avoiding competing side reactions . Computational modeling (e.g., density functional theory) can predict reactive sites by analyzing electron density maps and frontier molecular orbitals .

Q. How do crystallographic data resolve contradictions between spectroscopic and computational predictions?

Discrepancies between NMR/LC-MS data and computational models (e.g., unexpected coupling constants or mass fragments) often arise from dynamic effects or crystal packing. For example, X-ray crystallography of a related Ru complex confirmed a non-planar puckered conformation in the solid state, which NMR alone could not resolve . SHELXL refinement parameters (e.g., R1_1 values < 0.05) ensure high confidence in structural assignments .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

  • Protecting group chemistry : Boc (tert-butoxycarbonyl) groups protect amines during halogenation or cross-coupling steps, as seen in the synthesis of ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine derivatives .
  • Catalysis : Palladium-catalyzed Suzuki-Miyaura couplings using boronate esters (e.g., ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine-3-carboxylate) improve yields in aryl-aryl bond formations .
  • Workup optimization : Silica gel chromatography with gradients (e.g., CH2_2Cl2_2/EtOAc 99:1 to 95:5) effectively separates brominated isomers .

Q. How are hydrogen-bonding patterns analyzed in crystals of this compound, and what insights do they provide?

Graph set analysis (e.g., Etter’s rules) categorizes hydrogen bonds into motifs like chains (C(4)) or rings (R_2$$^2(8)), which influence solubility and stability. For example, NH···O interactions in ethyl pyrrolopyridine carboxylates stabilize crystal lattices and guide polymorph design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.